N-(4-Fluorophenyl)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)butanethioamide is an organic compound with the molecular formula C10H12FNS It is characterized by the presence of a fluorophenyl group attached to a butanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)butanethioamide typically involves the reaction of 4-fluoroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then treated with a thiol reagent to yield the final thioamide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)butanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); solventacetic acid; temperature0-50°C
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-(4-Fluorophenyl)butanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)butanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
N-(4-Fluorophenyl)butanethioamide can be compared with other similar compounds, such as:
- N-(4-Chlorophenyl)butanethioamide
- N-(4-Bromophenyl)butanethioamide
- N-(4-Methylphenyl)butanethioamide
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
35369-64-3 |
---|---|
Molecular Formula |
C10H12FNS |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)butanethioamide |
InChI |
InChI=1S/C10H12FNS/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
MRWAICBXUCOEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.